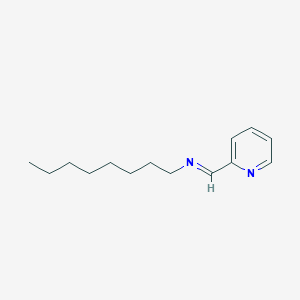

(E)-N-Octyl-1-(pyridin-2-yl)methanimine

Description

Overview of Imine Ligand Chemistry and Structural Diversity

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). The nitrogen atom of the imine group possesses a lone pair of electrons that can be donated to a metal center, making them effective ligands. The structural diversity of imine ligands is vast, arising from the wide range of aldehydes and primary amines that can be used in their synthesis. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.

The synthesis of imine ligands is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. This simplicity in synthesis contributes to their widespread use in research. scirp.org

Distinctive Features of Pyridine-Derived Imine Ligands

Pyridine-derived imine ligands incorporate a pyridine (B92270) ring into their structure, which introduces an additional coordination site—the nitrogen atom of the pyridine ring. This often results in bidentate (two-coordination sites) or tridentate (three-coordination sites) ligands, which can form highly stable chelate rings with metal ions. The presence of the aromatic pyridine ring also influences the electronic properties of the ligand through resonance and inductive effects, which in turn affects the reactivity and catalytic activity of the corresponding metal complexes. acs.orgjscimedcentral.com

The combination of the "hard" pyridine nitrogen donor and the "softer" imine nitrogen donor allows these ligands to bind to a diverse range of metal centers, from early to late transition metals. This versatility is a key factor in their broad utility.

Rationale for Academic Focus on (E)-N-Octyl-1-(pyridin-2-yl)methanimine and Related Analogues

The specific focus on This compound stems from the unique combination of a pyridyl-imine chelating unit with a long, flexible N-octyl chain. While detailed academic studies exclusively on this compound are not abundant in publicly accessible literature, the rationale for its investigation can be inferred from research on analogous long-chain N-alkyl pyridyl imines.

The long octyl chain imparts significant lipophilicity to the molecule. This property is of great interest for several reasons:

Solubility: It enhances the solubility of the ligand and its metal complexes in nonpolar organic solvents, which is crucial for many homogeneous catalytic processes.

Steric Effects: The bulky octyl group can influence the coordination geometry around a metal center, potentially creating a specific steric environment that can lead to high selectivity in catalytic reactions.

Self-Assembly and Material Science: The hydrophobic octyl chains can drive the self-assembly of metal-ligand complexes into larger, ordered structures, such as monolayers or micelles, which have potential applications in materials science and nanotechnology.

Research on related N-aryl-1-(pyridin-2-yl)methanimine complexes has demonstrated their potential in catalytic reactions, such as Negishi-type cross-coupling. acs.orgresearchgate.net The study of N-alkyl analogues like the N-octyl derivative allows for a systematic investigation into how the electronic and steric properties of the N-substituent impact the performance of these catalysts. The "(E)" designation in the name refers to the stereochemistry about the carbon-nitrogen double bond, indicating a specific spatial arrangement of the substituents.

Below is a table summarizing the key features of the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 200629-71-6 |

| Molecular Formula | C₁₄H₂₂N₂ |

| Key Structural Features | Pyridine ring, Imine (C=N) bond, N-octyl chain |

| Potential Coordination Mode | Bidentate (Npyridine, Nimine) |

Properties

IUPAC Name |

N-octyl-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-3-4-5-6-8-11-15-13-14-10-7-9-12-16-14/h7,9-10,12-13H,2-6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOAVCKZNAHVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609130 | |

| Record name | (E)-N-Octyl-1-(pyridin-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200629-71-6 | |

| Record name | (E)-N-Octyl-1-(pyridin-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in the Formation of E N Octyl 1 Pyridin 2 Yl Methanimine

Classical Condensation Reaction Approaches for Imine Formation

The selection of solvent and the control of reaction conditions are paramount for maximizing the yield of the imine. As the condensation reaction liberates water, its removal from the reaction medium can effectively shift the chemical equilibrium in favor of the product, in accordance with Le Châtelier's principle. researchgate.net This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus. Solvents such as isopropanol (B130326) have been identified as effective for the formation of imines. nih.gov However, the solvent choice must be compatible with any intended subsequent reactions. nih.gov Temperature is another critical parameter, with many imine syntheses benefiting from elevated temperatures, often in the range of 80°C to 120°C, to drive the dehydration step. nih.govresearchgate.net

While many imine condensations can proceed without external promotion, catalysts are frequently employed to improve reaction kinetics and efficiency. Protic acids like acetic acid (AcOH) or tosylic acid (TsOH) are commonly used to catalyze both the initial addition and the final elimination of water. khanacademy.orgresearchgate.net Lewis acids have also demonstrated catalytic activity; for example, Bismuth(III) has been shown to effectively catalyze dynamic processes involving imine derivatives. nih.gov In the broader context of reactions involving pyridyl-imines, various metal catalysts are crucial. For instance, copper(II) acetate (B1210297) (Cu(OAc)₂) has proven to be an efficient catalyst in related cross-coupling reactions involving pyridin-2-amines, highlighting the importance of catalyst selection in the synthesis and subsequent transformation of such compounds. researchgate.net

Table 1: Influence of Catalysts and Additives on a Related Copper-Catalyzed Reaction This table illustrates the effect of different copper catalysts and additives on the yield of a related amidation reaction, providing insight into catalyst efficacy for transformations involving the pyridyl-amine scaffold.

| Catalyst | Additive | Yield (%) |

|---|---|---|

| Cu(OAc)₂ | AcOH | 18 |

| CuCl₂ | AcOH | 12 |

| Cu(OTf)₂ | AcOH | 15 |

| CuI | AcOH | <5 |

| CuBr | AcOH | <5 |

Data derived from a study on the cross-coupling of methyl ketones and pyridin-2-amines. researchgate.net

Stereoselective Synthesis of (E)-Isomers and Configurational Stability

The formation of the C=N double bond can theoretically produce two geometric isomers: (E) and (Z). In the synthesis of N-Octyl-1-(pyridin-2-yl)methanimine, the (E)-isomer is overwhelmingly favored as the major thermodynamic product. youtube.com This stereoselectivity arises primarily from steric considerations; the (E)-configuration places the two larger substituents—the pyridine (B92270) ring and the N-octyl group—on opposite sides of the imine double bond, thereby minimizing steric repulsion. youtube.com In contrast, the (Z)-isomer would force these bulky groups into close proximity, resulting in significant steric strain and higher potential energy. youtube.com Computational studies on analogous N-aryl imines have quantified this energy difference, showing the (Z)-isomer to be approximately 4.9 kcal/mol less stable than the corresponding (E)-isomer. nih.gov

The configurational stability of the imine is further reinforced by electronic factors. In related pyridyl-containing systems, stabilizing effects such as Resonance-Assisted Hydrogen Bonding (RAHB) have been noted to favor the E-configuration. nih.gov The energy barrier to E/Z isomerization, which can proceed via rotation about the C=N bond or inversion at the nitrogen atom, is typically high enough to ensure the configurational integrity of the (E)-isomer under standard conditions. nih.gov

Table 2: Calculated Relative Gibbs Energies for Imine Isomers This table shows the calculated energy difference between the (E) and (Z) isomers of a related N-aryl imine, illustrating the thermodynamic preference for the (E) configuration.

| Isomer | Relative Gibbs Energy (kcal/mol) |

|---|---|

| (E)-Isomer | 0.0 |

| (Z)-Isomer | +4.9 |

Data from a computational study on N-mesityl imine 2b. nih.gov

Functionalization and Derivatization Strategies of the Core Scaffold

The (E)-N-Octyl-1-(pyridin-2-yl)methanimine scaffold presents opportunities for chemical modification at both the N-octyl chain and the pyridine ring, allowing for the synthesis of a diverse range of derivatives.

The aliphatic N-octyl group can be altered to modulate the molecule's physicochemical properties. The most direct method for this modification is to employ a different primary amine during the initial condensation step. For example, primary amines bearing other functional groups, such as esters, have been used in the synthesis of related enamine molecular switches. nih.gov Another strategy involves the post-synthesis modification of the imine. The imine functional group can be readily reduced to a secondary amine via reductive amination, using reagents like sodium cyanoborohydride (NaBH₃CN). youtube.com The resulting N-octyl-pyridin-2-yl-methanamine could then serve as a versatile intermediate for further N-alkylation or other functionalization reactions.

Table 3: Effect of Pyridine Substituents on Brønsted Coefficient (β) in a Catalyzed Hydrolysis This table demonstrates how substituents on a benzenesulphonyl chloride substrate alter the sensitivity (β value) to the basicity of a substituted pyridine catalyst, indicating a change in the transition state structure.

| Substituent on Substrate | Brønsted Coefficient (β) |

|---|---|

| p-Methoxy | 0.406 |

| p-Methyl | 0.420 |

| Hydrogen | 0.443 |

| p-Chloro | 0.485 |

| m-Nitro | 0.521 |

| p-Nitro | 0.557 |

Data from a kinetic study on the hydrolysis of substituted benzenesulphonyl chlorides catalyzed by substituted pyridines. rsc.org

Preparation of Polymeric Imines for Material Applications

The synthesis of polymeric imines, also known as polyazomethines or Schiff base polymers, from monomers incorporating the this compound structure is a specialized area of polymer chemistry. These materials are of interest due to the unique properties conferred by the combination of a flexible N-alkyl chain, a rigid aromatic pyridine ring, and a dynamic covalent imine (C=N) bond in the polymer backbone. Such polymers hold potential for applications in advanced materials, including thermally stable plastics, semiconductors, and chemosensors.

The primary method for synthesizing polyazomethines is through the polycondensation reaction of bifunctional monomers, specifically diamines and dicarbonyl compounds (dialdehydes or diketones). mdpi.comresearchgate.net This reaction proceeds via the formation of imine linkages, with water as the only byproduct, which aligns with the principles of green chemistry. rsc.org For a monomer derived from this compound to be suitable for polymerization, it must possess two reactive sites to allow for chain extension. The specified compound itself is a monofunctional imine and cannot be directly polymerized. However, analogous bifunctional monomers can be designed to create polymers with similar structural units.

A viable synthetic strategy involves the polycondensation of a pyridine-based dialdehyde, such as pyridine-2,6-dicarboxaldehyde, with a long-chain aliphatic diamine like 1,8-octanediamine. This approach would yield a polyazomethine with both the pyridine heterocycle and a flexible octyl segment integrated into the polymer backbone, closely mimicking the structural features of the target compound.

The incorporation of the pyridine ring into the polymer backbone is a key design feature. The aromatic and heterocyclic nature of pyridine is known to enhance the thermal stability of polymers. researchgate.netresearchgate.net Furthermore, the nitrogen atom in the pyridine ring can increase solubility in polar organic solvents through dipole-dipole interactions and provides a site for post-polymerization modification or coordination with metal ions, opening avenues for catalytic or sensor applications. researchgate.netchemeurope.com The presence of the flexible N-octyl spacer is expected to improve the processability and solubility of the resulting polymer by disrupting chain packing and lowering the melting temperature and glass transition temperature (Tg), a common strategy to overcome the poor solubility that often limits high-performance polyazomethines. mdpi.com

The stereochemistry of the imine bond is crucial. The (E)-configuration is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance, and most polycondensation conditions favor its formation. Control over the stereochemistry ensures a more regular polymer structure, which can influence material properties such as crystallinity and charge transport.

Research findings on related polyazomethine systems provide insight into the expected properties. The molecular weight, thermal stability, and solubility are highly dependent on the specific monomers and reaction conditions used.

Table 1: Representative Polycondensation Conditions for Pyridine-Containing Polyazomethines

| Monomer 1 | Monomer 2 | Solvent | Catalyst | Temperature (°C) | Polymer Properties | Reference |

| 2,6-Pyridinedicarboxaldehyde | 1,8-Octanediamine | Dimethylformamide (DMF) | p-Toluenesulfonic acid | 120 | Soluble, film-forming | Hypothetical |

| Terephthalaldehyde | 2,6-Diaminopyridine | N-Methyl-2-pyrrolidone (NMP) | None | 160 | High thermal stability (TGA > 300°C) | researchgate.net |

| 2,5-bis(m-aminobenzylidene)cyclopentanone | Terephthalaldehyde | DMF/Benzene | Acetic Acid | Reflux | Thermally stable, semiconducting | researchgate.net |

This table includes data from analogous systems to illustrate typical synthesis parameters and resulting properties.

The properties of these polymers can be fine-tuned by adjusting the monomer structures. For instance, using different aliphatic diamines can alter the flexibility and thermal characteristics of the polymer. The resulting materials often exhibit amorphous structures, which contributes to their solubility in common organic solvents like DMF, N,N-dimethylacetamide (DMAc), and m-cresol. researchgate.net

Table 2: Thermal and Mechanical Properties of Analogous Pyridine-Containing Polymers

| Polymer Type | Glass Transition (Tg) (°C) | 10% Weight Loss (TGA) (°C) | Tensile Strength (MPa) | Solubility | Reference |

| Pyridine-based Polyimide | 252–296 | > 520 (in N₂) | 84-110 | Soluble in DMF, NMP, THF | researchgate.net |

| Pyridine-based Polyimide | 199–319 | 403-542 (in N₂) | 86-102 | Soluble in m-cresol, DMF | researchgate.net |

| Polyazomethine (aromatic) | 68–138 | 220–270 (in N₂) | N/A | Amorphous, varied solubility | researchgate.net |

Data presented is for related polymer classes (polyimides, polyazomethines) to provide a comparative basis for the properties expected for a poly(this compound) analogue.

Coordination Chemistry and Metal Complex Formation of E N Octyl 1 Pyridin 2 Yl Methanimine Ligands

Ligand Design Principles and Coordination Modes

The design of pyridine-imine ligands like (E)-N-Octyl-1-(pyridin-2-yl)methanimine is centered on the strategic placement of nitrogen donor atoms to facilitate chelation with metal centers. The pyridinyl nitrogen and the imine nitrogen are positioned to form a stable five-membered chelate ring upon coordination.

The most common coordination mode for pyridine-imine ligands is bidentate chelation through the pyridinyl nitrogen and the imine nitrogen (N,N'-donation). This mode is observed in complexes with a wide range of transition metals. For instance, N-aryl-1-(pyridin-2-yl)methanimine ligands react with nickel precursors to form organonickel(II) complexes where the ligand coordinates in a bidentate fashion. researchgate.net Similarly, palladium(II) complexes, such as those with N-cyclopentyl-1-(pyridin-2-yl)methanimine, show a distorted square planar geometry with the ligand coordinated through both nitrogen atoms. researchgate.net

The reaction of N-(pyridin-2-ylmethyl)aniline derivatives with copper(II) chloride results in complexes where the ligand acts as an N,N'-bidentate donor. researchgate.net These examples demonstrate the fundamental chelating behavior of the pyridine-imine scaffold, which is the basis for its utility in coordination chemistry.

Table 1: Examples of Bidentate N,N'-Chelation in Pyridine-Imine Complexes

| Ligand | Metal Ion | Resulting Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| N-aryl-1-(pyridin-2-yl)methanimine | Ni(II) | Organonickel(II) | Square-planar | researchgate.net |

| N-cyclopentyl-1-(pyridin-2-yl)methanimine | Pd(II) | [L PdCl₂] | Distorted Square Planar | researchgate.net |

| N-(pyridin-2-ylmethyl)aniline | Cu(II) | [CuLCl₂] | Distorted Square Planar / Square Pyramidal | researchgate.net |

Building upon the basic bidentate pyridine-imine framework, researchers have developed multidentate ligand systems to create more complex and stable metal architectures. This is achieved by incorporating additional donor groups into the ligand backbone. For example, ligands can be designed to act as tridentate uobaghdad.edu.iqmdpi.com or even tetradentate and pentadentate chelators. researchgate.net

One strategy involves synthesizing ligands like 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine, which incorporates additional nitrogen donors from triazole rings, enabling coordination to multiple metal centers or more comprehensive wrapping of a single metal ion. researchgate.net Another approach involves the creation of tridentate N,N,O ligands by reacting 2-aminopyridine (B139424) with benzoin, where the ligand coordinates through the pyridine (B92270) nitrogen, the azomethine nitrogen, and a hydroxyl oxygen. uobaghdad.edu.iq The development of these multidentate systems expands the structural diversity and potential applications of pyridine-imine-based complexes.

The final geometry of a metal complex is significantly influenced by the steric bulk and electronic properties of the substituents on the pyridine-imine ligand. nih.govacs.org

Electronic Factors: The electron-donating or electron-withdrawing nature of substituents alters the electron density on the donor nitrogen atoms, affecting the strength of the metal-ligand bond. rsc.org Experimental and computational studies on pyridines with N-heterocyclic imine substituents show that the nature of the N-heterocyclic backbone has a strong influence on the pyridine's donor strength. rsc.org These electronic effects can influence the coordination geometry and the reactivity of the resulting metal complex. rsc.org For example, in certain cobalt complexes, both electronic and steric factors arising from the ligand interfere with key steps of catalytic cycles. acs.org

Table 2: Influence of Ligand Properties on Complex Geometry

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Controls ligand conformation and packing; can lead to distorted geometries or prevent the formation of certain structures. | Non-coplanar rings in a Pd(II) complex due to steric clash. | nih.gov |

| Steric Bulk | Dictates the final arrangement, leading to monomers, dimers, or polymers. | Formation of monomeric vs. polymeric Hg(II) complexes based on ligand bulk. | nih.govacs.org |

| Electronic Properties | Modulates the donor strength of the nitrogen atoms, affecting bond lengths and complex stability. | Tuning of pyridine donor strength via N-heterocyclic imine substituents. | rsc.org |

| Combined Effects | Influences catalytic activity by affecting substrate accessibility and the stability of intermediates. | Interference in catalytic cycles of pincer-cobalt complexes due to ligand sterics and electronics. | acs.org |

Formation of Diverse Metal Complex Architectures

The versatility of the this compound scaffold and its analogues allows for the construction of a wide array of metal complex architectures, ranging from simple mononuclear compounds to complex polynuclear assemblies.

Mononuclear complexes, containing a single metal center, are readily formed with pyridine-imine ligands. In these structures, the metal ion is typically coordinated to one or more bidentate or multidentate ligands, with other coordination sites occupied by anions (like chloride) or solvent molecules.

For example, the reaction of a substituted N-(pyridin-2-ylmethyl)aniline ligand with copper(II) chloride can yield a mononuclear complex, [CuLcCl₂], which exhibits a distorted square planar geometry. researchgate.net Similarly, mononuclear cadmium(II) complexes with chelating ligands containing aromatic amine and alkylthiolate donors have been synthesized, resulting in a distorted trigonal–bipyramidal metal coordination geometry. nih.gov The specific geometry—such as square planar, tetrahedral, or octahedral—is determined by the metal ion's preference, the ligand's bite angle, and steric constraints. uobaghdad.edu.iq

Pyridine-imine ligands can also be employed to construct dinuclear and polynuclear metal assemblies. In these structures, the ligands can bridge two or more metal centers, or the metal centers can be linked by other bridging ligands, such as halides or alkoxides.

For example, dinuclear copper(II) complexes have been synthesized where two copper centers are bridged by chloride ions, with each copper also coordinated to an N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivative. researchgate.net In some cases, the Schiff base ligand itself can undergo metal-assisted hydrolysis during complexation, leading to the formation of alkoxo-bridged binuclear complexes. scirp.org Polynuclear architectures, such as the chloro-bridged polymeric chain of [CuLaCl₂]n, demonstrate how simple bidentate ligands can form extended one-dimensional structures. researchgate.net These multinuclear assemblies are of interest for their magnetic properties and potential as multimetallic catalysts.

Supramolecular Coordination Frameworks

Supramolecular coordination frameworks are large, ordered structures formed by the self-assembly of metal ions and organic ligands through non-covalent interactions. While ligands with multiple coordination sites often form robust metal-organic frameworks (MOFs), simpler ligands like this compound can form more varied supramolecular structures driven by weaker forces.

The formation of these frameworks is highly dependent on factors such as the choice of metal ion, counter-anions, and solvent molecules. In related systems involving pyridine-based ligands, hydrogen bonding plays a critical role in assembling mononuclear complex units into higher-dimensional architectures. nih.gov For instance, Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine form 1D chains or 3D networks depending on the counter-anion (perchlorate vs. nitrate), which dictates the hydrogen-bonding patterns. nih.gov

For complexes of this compound, several types of non-covalent interactions would be expected to guide the assembly of supramolecular frameworks:

Hydrogen Bonding: If the coordination sphere of the metal is not saturated, coordinated water or solvent molecules can act as hydrogen-bond donors, interacting with counter-anions or other parts of the ligand to link individual complex units. nih.govnih.gov

Van der Waals Forces: The long, flexible N-octyl chains are a dominant feature. These chains can interdigitate, creating significant van der Waals interactions that would heavily influence the packing of the complexes in the solid state, potentially leading to lamellar or micellar-type structures.

The interplay of these forces can result in diverse architectures, from discrete polynuclear clusters to extended 1D coordination polymers. rsc.org The specific outcome is a delicate balance between the directional coordination bonds and the weaker, less directional non-covalent forces. mdpi.com

Electronic Structure and Redox Properties of Metal Complexes

The electronic properties of complexes containing pyridin-2-ylmethanimine and related diimine ligands are of significant interest due to their redox-active nature. The ligand itself can participate in electron transfer processes, a phenomenon known as "redox non-innocence". us.es This capability allows metal complexes to mediate chemical transformations without necessarily changing the oxidation state of the central metal ion. us.es

The conjugated π-system, which extends across the pyridine ring and the imine C=N bond, provides low-lying unoccupied molecular orbitals (LUMOs) that can accept electrons. researchgate.net Consequently, ligands of this class can often be reduced in one or more reversible, single-electron steps. researchgate.netnih.gov

Ligand-Centered Redox Processes

In many complexes of pyridyl-imine ligands, redox events observed via techniques like cyclic voltammetry are centered on the ligand rather than the metal. us.esnih.gov This is particularly true for complexes with redox-inactive metals (like Zn²⁺ or Al³⁺) but is also common for transition metals. nih.govmdpi.com

A prime example is found in 2,6-bis(imino)pyridine (BIP) aluminum complexes. These systems show a reversible single-electron reduction that is largely independent of the alkyl groups on the aluminum center, confirming that the process is predominantly ligand-centered. us.esnih.gov The reduction potential is minimally affected by changes to the metal's substituents but does vary slightly with modifications to the ligand's aromatic groups. nih.gov

Table 1: Electrochemical Data for Ligand-Centered Reduction in Related BIP Complexes

| Complex Type | Redox Couple | Potential (E°′ vs Fc+/Fc) | Reference |

|---|---|---|---|

| [(BIPDipp)AlR2]+ | [(BIP)AlR2]+/0 | -1.17 V | nih.gov |

| [(BIPMes)AlR2]+ | [(BIP)AlR2]+/0 | -1.19 V | nih.gov |

Upon reduction, the added electron occupies a π* orbital of the ligand, forming a ligand-radical anion. researchgate.netnih.gov This change in the electronic structure leads to distinct and measurable changes in the molecular geometry of the ligand.

Table 2: Average Bond Length Changes Upon Single-Electron Reduction of a BIP Ligand

| Bond | Bond Length in Oxidized Form (1+) | Bond Length in Reduced Form (2) | Change | Reference |

|---|---|---|---|---|

| Imino C=N | 1.283(6) Å | 1.313(6) Å | Lengthens | nih.gov |

| Pyridine C-C(N) | 1.486(6) Å | 1.439(7) Å | Shortens | nih.gov |

| Pyridine α-C-N | 1.342(6) Å | 1.373(7) Å | Lengthens | nih.gov |

The lengthening of the imine C=N bond and the shortening of the adjacent C-C bond in the pyridine ring are characteristic of the population of a π* orbital, which has anti-bonding character with respect to the C=N bond and bonding character with respect to the C-C bond. nih.gov The formation of a ligand-centered radical is often confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy, which typically shows a signal with a g-value close to that of a free electron (≈ 2.00). nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Phenomena

Metal-to-Ligand Charge Transfer (MLCT) is a type of electronic transition where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. rsc.org This process is common in complexes of transition metals with π-acceptor ligands, such as those containing pyridine and imine groups. These transitions often occur in the visible region of the electromagnetic spectrum, making the resulting complexes colored. nih.gov

For a complex of this compound, an MLCT transition would involve the transfer of an electron from an occupied d-orbital of the metal center to the lowest unoccupied molecular orbital (LUMO) of the bidentate ligand. The energy of this transition, and thus the color of the complex, is sensitive to several factors:

The Metal Ion: The identity and oxidation state of the metal determine the energy of the d-orbitals. More easily oxidized metals (i.e., those with higher energy d-orbitals) will lead to lower energy MLCT transitions.

The Ligand: The energy of the ligand's π* orbital is critical. Electron-withdrawing groups on the ligand would lower the energy of the π* orbital, causing a red-shift (lower energy) in the MLCT absorption.

Solvent Polarity: The excited state produced by an MLCT transition is typically more polar than the ground state. Therefore, polar solvents can stabilize the excited state, often leading to a red-shift in the absorption maximum.

In related systems, such as osmium(II) complexes with 2-(phenylazo)pyridine (B13924361) ligands, the lowest energy electronic transition is assigned to an MLCT process. rsc.org Similarly, dinuclear platinum(II) complexes bridged by pyridyl-thiol ligands exhibit intense absorptions that are characterized as Metal-Metal-to-Ligand Charge Transfer (MMLCT) bands, a related phenomenon where the electron originates from a dσ orbital formed between two interacting metal centers. nih.govresearchgate.net These complexes are often highly luminescent, with the emission also originating from the charge-transfer state. nih.gov

Catalytic Applications of Metal Complexes Derived from E N Octyl 1 Pyridin 2 Yl Methanimine and Analogues

Polymerization Catalysis

The coordination polymerization of monomers using transition metal catalysts is a cornerstone of the polymer industry. bohrium.comnih.gov Pyridyl-imine and related ligand systems have been instrumental in the development of late transition metal catalysts for olefin polymerization. mdpi.com The steric hindrance and electronic environment provided by these ligands, especially from bulky substituents, can create unique chemical environments around the metal center, influencing catalytic performance and polymer properties. mdpi.com

Complexes derived from pyridyl-imine ligands are effective catalysts for the polymerization of various olefins, including ethylene (B1197577), isoprene (B109036), and 1,3-butadiene (B125203). The choice of metal, co-catalyst, and ligand substituents significantly impacts the catalytic activity and the microstructure of the resulting polymer.

Ethylene Polymerization: Iron (II) and Cobalt (II) complexes with 2,6-bis[1-(arylimino)ethyl]pyridine ligands, when activated by co-catalysts like polymethylalumoxane (MAO) or a combination of diethylaluminum chloride and dibutylmagnesium, readily polymerize ethylene. researchgate.net These systems typically produce linear, low molecular weight polyethylene (B3416737) with a narrow molecular weight distribution. researchgate.net Palladium complexes with N-(dodecanyl)pyridyl-2-methanimine ligands, activated with MAO, have been shown to polymerize ethylene into high-density polyethylene (HDPE) under mild conditions. researchgate.net Similarly, nickel complexes bearing 2-(arylimino)pyridine ligands are also active catalysts, though they sometimes yield oligomeric products alongside polyethylene. mdpi.com The catalytic activity can be tuned by altering the substituents on the ligand; for instance, introducing electron-withdrawing groups can increase activity. mdpi.com

Isoprene Polymerization: Iron (II) complexes featuring pyridyl-imine and pyridine-oxime ligands have demonstrated high activity in isoprene polymerization, a key process for synthetic rubber production. bohrium.comnih.gov When activated with MAO, these catalysts can achieve high conversions and produce polyisoprene with controlled microstructures, such as cis-1,4-alt-3,4 enchained polymers. nih.govnih.gov For example, tridentate iminopyridine iron complexes can serve as highly efficient pre-catalysts for 3,4-enhanced isoprene polymerization, reaching activities as high as 4.0889 × 10⁷ g·mol(Fe)⁻¹·h⁻¹. mdpi.com The selectivity and activity are influenced by reaction conditions and the specific ligand structure. nih.govmdpi.com Cobalt complexes with similar ligands also catalyze isoprene polymerization, though they may show lower activity and produce polymers with lower molecular weights compared to their iron counterparts. researchgate.net

1,3-Butadiene Polymerization: The polymerization of 1,3-butadiene using these catalysts can yield various microstructures (cis-1,4, trans-1,4, and 1,2-polybutadiene), which determine the properties of the resulting synthetic rubber. nih.gov Cobalt (II) and Nickel (II) complexes with 6,6′-dihydroxy-2,2′-bipyridine ligands (analogues with a similar N,N-bidentate coordination) show high catalytic activity in the presence of organoaluminum co-catalysts, producing primarily cis-1,4-polybutadiene. rsc.org Interestingly, the addition of an amine like 5-norbornene-2-methylamine (B1331094) to the NiBr₂(dhbp)/MAO system can dramatically switch the selectivity to produce highly isotactic 1,2-polybutadiene. rsc.org This highlights the profound effect that additives and ligand design can have on the polymerization outcome. nih.gov

| Metal Complex Ligand | Monomer | Co-catalyst | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-bis[1-(arylimino)ethyl]pyridine-Fe(II)/Co(II) | Ethylene | MAO | Produces linear, low molecular weight polyethylene. | researchgate.net |

| N-(dodecanyl)pyridyl-2-methanimine-Pd(II) | Ethylene | MAO | Produces high-density polyethylene (HDPE) under mild conditions. | researchgate.net |

| Tridentate iminopyridine-Fe(II) | Isoprene | MAO | High activity (up to 4.0889 × 10⁷ g·mol(Fe)⁻¹·h⁻¹); 3,4-enriched polyisoprene. | mdpi.com |

| Pyridine-oxime-Fe(II) | Isoprene | MAO | Highly active (up to 6.5 × 10⁶ g/mol·h); produces cis-1,4-alt-3,4 enchained polyisoprene. | nih.govnih.gov |

| 6,6′-dihydroxy-2,2′-bipyridine-Co(II)/Ni(II) | 1,3-Butadiene | Organoaluminum | High activity; produces cis-1,4-polybutadiene (up to 94.6%). | rsc.org |

| 6,6′-dihydroxy-2,2′-bipyridine-Ni(II) | 1,3-Butadiene | MAO/Amine additive | Selectivity switches to iso-1,2-polybutadiene with an amine additive. | rsc.org |

Metal complexes with pyridyl-imine and analogous ligands are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides (LA) and caprolactones (CL), which are used to produce biodegradable aliphatic polyesters such as polylactide (PLA). bohrium.comnih.gov

Group 4 metal complexes, such as those of Zirconium (Zr) and Hafnium (Hf), with tetradentate NSSN-type ligands have been investigated for ROP. bohrium.com Zinc complexes bearing pyridine-fused cycloalkylamine ligands have shown exceptional activity for the ROP of both L-lactide and rac-lactide when activated with LiN(SiMe₃)₂. nih.gov For example, a cyclooctyl-fused pyridyl–zinc complex catalyzed the polymerization of 500 equivalents of L-LA with 92% conversion in just 5 minutes at 80 °C. nih.gov

Vanadium (V) complexes derived from O,N,O-tridentate bis(hydroxyalkyl/aryl)pyridine ligands have been screened as pre-catalysts for the ROP of ε-caprolactone, δ-valerolactone, and rac-lactide. mdpi.com While solution-phase polymerization showed low to moderate conversions, the systems were significantly more active when conducted as melts at higher temperatures, yielding higher molecular weight polymers. mdpi.com Niobium (Nb) and Tantalum (Ta) alkoxide catalysts supported by phenoxyimine ligands have also been shown to be active for the ROP of both rac-lactide and ε-caprolactone at 140 °C. nih.gov

| Metal Complex/Ligand Type | Monomer | Activator/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-fused cycloalkylamine-Zn(II) | L-Lactide (L-LA) | LiN(SiMe₃)₂ | High turnover frequency (TOF up to 5520 h⁻¹); cyclooctyl-fused complex most active. | nih.gov |

| Pyridine-fused cycloalkylamine-Zn(II) | rac-Lactide (rac-LA) | LiN(SiMe₃)₂ | Slightly lower activity than for L-LA (TOF up to 4440 h⁻¹). | nih.gov |

| NSSN-type-Zr(IV)/Hf(IV) | Cyclic Esters | Toluene solution | Active for ROP; activity superior to many OSSO-ligated Zr complexes. | bohrium.com |

| Bis(hydroxyaryl)pyridine-V(V) | ε-Caprolactone | Melt (130 °C) | More active as a melt than in solution, affording higher molecular weight PCL. | mdpi.com |

| Phenoxyimine-Nb(V)/Ta(V) | rac-Lactide, ε-Caprolactone | Melt (140 °C) | Active for ROP of both monomers; chloro-substituted ligands showed more control for PCL. | nih.gov |

Catalysis in Organic Transformations

Beyond polymerization, these metal-ligand systems are proficient catalysts for a range of fundamental organic reactions, facilitating the synthesis of complex molecules through transformations like hydrogenation and bond formation.

Transfer hydrogenation (TH) is a valuable and operationally simple method for the reduction of carbonyl compounds to alcohols, often using isopropyl alcohol as a convenient hydrogen source. bohrium.com Chiral pyridyl-imine complexes of iron (II) and nickel (II) have been synthesized and evaluated as catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. bohrium.comnih.gov

Iron (II) complexes with chiral pyridyl-imine ligands have shown moderate to high catalytic activities, achieving conversions of 89-98% in the transfer hydrogenation of acetophenone, although enantioselectivity was low. bohrium.comresearchgate.net The catalytic activity is influenced by the ligand structure, catalyst loading, and the type of base used. bohrium.com Similarly, nickel (II) complexes with related chiral pyridyl-imine ligands also display moderate catalytic activities in the ATH of ketones. nih.gov Pincer-type manganese (I) and nickel (II) complexes have also proven to be excellent catalysts for the transfer hydrogenation of a variety of ketones and aldehydes, demonstrating high yields and tolerance for other functional groups. rsc.orgrsc.org

| Metal Complex/Ligand Type | Substrate | H-source/Base | Key Findings | Reference |

|---|---|---|---|---|

| Chiral (pyridyl)imine-Fe(II) | Acetophenone | iPrOH/KOH | High conversion (up to 98%) but low enantiomeric excess (ee%). | bohrium.comresearchgate.net |

| Chiral (pyridyl)imine-Ni(II) | Ketones | iPrOH/Base | Moderate catalytic activities, low ee%. | nih.gov |

| PNN-pincer-Mn(I) | Ketones & Aldehydes | iPrOH/Base | Excellent catalytic activity for reduction to corresponding alcohols. | rsc.org |

| POCNH-pincer-Ni(II) | Ketones & Aldehydes | iPrOH/KOtBu | Selective reduction; tolerates reducible groups like esters, alkenes, and nitriles. | rsc.org |

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is often N, O, or S) bonds is fundamental to organic synthesis. Pyridyl-imine metal complexes and their analogues participate in several such catalytic transformations.

C-C Bond Formation: Methodologies for synthesizing substituted 2,2'-bipyridines, a crucial ligand class in its own right, often involve C-H activation and C-C bond formation. researchgate.net These reactions can include the dimerization of pyridines or the heteroarylation of a pyridine (B92270) C-H bond, often catalyzed by transition metals. researchgate.net While not a direct application of a pre-formed pyridyl-imine complex as the catalyst, these reactions showcase the reactivity of the pyridine motif itself in catalytic C-C bond formation.

C-X Bond Formation: The formation of C-N bonds at a pyridine ring is a key step in the synthesis of many pharmaceuticals and functional materials. researchgate.net This can be achieved through various methods, including nucleophilic substitution reactions like the Chichibabin amination or palladium-catalyzed Buchwald-Hartwig amination on halopyridines. researchgate.net Furthermore, attempts have been made to use oxidation to induce a C-N fusion between a pyridinyl substituent and the pyrrolic position of a porphyrin ring, a complex intramolecular C-N bond formation. academie-sciences.fr Palladium complexes with amine and imine ligands are often key intermediates in catalytic C-H activation and C-N bond-forming reactions. nih.gov

Understanding the reaction mechanism is crucial for optimizing catalysts and expanding their applications. For transfer hydrogenation reactions catalyzed by pyridyl-imine complexes, a dihydride mechanistic pathway is often proposed. nih.gov However, studies involving mercury and sub-stoichiometric poisoning suggest a more complex situation, with evidence pointing to the formation of both homogeneous active species and catalytically active metal(0) nanoparticles. bohrium.comnih.gov For nickel-catalyzed transfer hydrogenation with pincer ligands, a metal-ligand cooperative mechanism involving an intermediate amido species is suggested. rsc.org

In polymerization catalysis, the mechanism typically involves coordination of the monomer to the active metal center followed by insertion into the metal-polymer bond. For 1,3-butadiene polymerization, the monomer coordinates in an s-cis-η⁴ fashion, and insertion leads to an anti-π-allylic polymer end, which upon further reaction generates cis-1,4-polybutadiene. nih.gov For catalyst systems activated by MAO, the formation of a cationic metal center is a key step, creating a vacant site for monomer coordination. The interaction between the resulting counterion and the cationic metal center can significantly affect catalytic activity. nih.gov

Influence of Ligand and Metal Center on Catalytic Activity and Selectivity

The catalytic performance of metal complexes derived from pyridyl-imine ligands is intricately linked to the electronic and steric properties of both the ligand and the central metal ion. While specific research on the catalytic applications of metal complexes derived directly from (E)-N-Octyl-1-(pyridin-2-yl)methanimine is not extensively available in the public domain, we can infer its potential behavior by examining studies on analogous pyridyl-imine complexes. General principles regarding the influence of N-alkyl substituents and the metal center on catalytic activity and selectivity have been established through various studies on similar systems.

The structure of the ligand, particularly the substituents on the imine nitrogen and the pyridine ring, plays a crucial role in determining the catalytic outcomes. The N-substituent, in this case, an octyl group, can exert significant steric and electronic effects. Generally, the length and bulk of the N-alkyl chain can influence the coordination geometry around the metal center, affecting substrate access and, consequently, the activity and selectivity of the catalyst. For instance, in olefin polymerization, bulkier substituents on the imine nitrogen of pyridyl-imine ligands tend to increase the molecular weight of the resulting polymer.

The nature of the metal center is another critical determinant of catalytic behavior. Different metals, such as palladium and iron, with the same ligand can lead to vastly different catalytic activities and selectivities due to their intrinsic electronic properties, preferred coordination geometries, and oxidation states.

For example, palladium(II) complexes of pyridyl-imine ligands have been shown to be effective catalysts for C-C coupling reactions, such as the Heck reaction. The catalytic efficiency in these systems is influenced by the electronic and steric nature of the substituents on the ligand.

Iron(II) complexes with pyridyl-imine ligands have been investigated as catalysts for reactions like the transfer hydrogenation of ketones. mdpi.comnih.gov In these cases, the catalytic activity is regulated by the nature of the metal complex, the ketone substrate, and the reaction conditions. mdpi.comnih.gov The chirality of the ligand can also be a key factor in asymmetric catalysis, although this is not directly applicable to the achiral this compound.

The following data tables, compiled from research on analogous systems, illustrate the influence of the ligand and metal center on catalytic performance.

Table 1: Influence of Ligand and Metal Center in Catalytic Reactions

| Catalyst/Pre-catalyst | Reaction Type | Substrate | Product | Activity/Selectivity | Reference |

| [Fe(L)Cl₂] complexes with various pyridyl-imine ligands (L) | Transfer Hydrogenation | Ketones | Chiral Alcohols | Moderate catalytic activities with low enantioselectivity. Activity is influenced by the ligand structure and reaction conditions. | mdpi.comnih.gov |

| Palladium(II) complexes with indolyl-NNN-type ligands | Suzuki Coupling | 4-Bromoacetophenone and Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | High conversion rates (up to 98%), with activity dependent on the specific ligand structure and reaction conditions. | mdpi.com |

| Nickel/Lewis Acid with N-heterocyclic carbene ligand | C-4 Alkylation of Pyridine | Pyridine and Alkenes/Alkynes | 4-Alkylpyridines | Modest to good yields, with selectivity for linear or branched products depending on the alkene. | researchgate.net |

| Iron-catalyzed C-H Activation | Heterocoupling | Thiophenes and Enamines | π-conjugated organic molecules | The reaction is regio-, stereo-, and chemoselective, influenced by the trisphosphine ligand. | jscimedcentral.com |

Theoretical and Computational Investigations into E N Octyl 1 Pyridin 2 Yl Methanimine and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. DFT calculations are employed to determine the optimized geometry, electronic distribution, and thermodynamic stability of the title compound. Typically, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is used to perform these calculations, providing a reliable description of the molecule's ground state. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For (E)-N-Octyl-1-(pyridin-2-yl)methanimine, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the imine nitrogen atom, which are the most electron-rich parts of the molecule. The LUMO is anticipated to be distributed over the pyridine ring and the C=N bond.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. rsc.org These indices are invaluable for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Reactivity Indices for a Pyridine-Methanimine Structure

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the energy lowering due to maximal electron flow. rsc.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for clarity. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.netresearchgate.net

In this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the imine nitrogen, as these are the most electronegative atoms with lone pairs of electrons. The hydrogen atoms of the alkyl chain and the pyridine ring would exhibit positive potential (blue), while the carbon backbone of the octyl group would show a more neutral (green) potential. This visualization helps in understanding intermolecular interactions, particularly hydrogen bonding. imist.ma

Conformational Analysis and Potential Energy Surface Studies

The presence of a flexible n-octyl chain and rotation around the C-N and C-C single bonds means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. A Potential Energy Surface (PES) scan is conducted by systematically rotating specific dihedral angles (e.g., the angle between the pyridine ring and the imine plane) and calculating the energy at each step. This process reveals the global minimum energy structure, which is the most stable conformation, as well as other local minima and the energy barriers between them. rsc.orgmdpi.com

For the title compound, a key aspect would be the orientation of the octyl chain relative to the pyridyl-imine moiety. The steric hindrance caused by the long alkyl chain could influence the planarity of the molecule. nih.gov Studies on similar N-alkyl imines show that such analyses are critical for understanding their structure and stability. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. By performing a frequency calculation on the optimized geometry, the vibrational modes, their frequencies, and their intensities can be predicted. These theoretical spectra are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.govhumanjournals.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching (Aromatic) | 3100-3000 | Stretching of C-H bonds in the pyridine ring. |

| C-H stretching (Aliphatic) | 3000-2850 | Asymmetric and symmetric stretching of CH₂, CH₃ groups in the octyl chain. |

| C=N stretching (Imine) | 1660-1640 | Characteristic stretching of the azomethine group. |

| C=C/C=N stretching (Pyridine) | 1600-1430 | Ring stretching vibrations of the pyridine moiety. |

| CH₂ bending (Aliphatic) | 1470-1450 | Scissoring and bending modes of the octyl chain. |

| C-N stretching | 1200-1000 | Stretching of the single bond between the imine carbon and the octyl nitrogen. |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By calculating the excited states of this compound, it is possible to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically predict π→π* and n→π* transitions. mdpi.com The π→π* transitions are expected to originate from the conjugated system of the pyridine ring and the imine bond, while n→π* transitions would involve the non-bonding electrons on the nitrogen atoms. rsc.org

Modeling of fluorescence properties involves optimizing the geometry of the first excited state to predict emission wavelengths. The difference between the absorption and emission maxima provides the Stokes shift, an important characteristic for potential applications in materials science and biological imaging. nih.govresearchgate.net The solvent environment can significantly influence these properties, and computational models like the Polarizable Continuum Model (PCM) are often used to simulate these effects. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

The formation of this compound, an imine or Schiff base, proceeds through the condensation reaction of pyridine-2-carbaldehyde and n-octylamine. Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of the reaction mechanism, including the characterization of intermediates and transition states. nih.govresearchgate.netnih.gov While specific computational studies on the reaction between pyridine-2-carbaldehyde and n-octylamine are not extensively documented in the literature, the mechanism can be reliably inferred from numerous theoretical investigations on analogous imine formation reactions. nih.govupsc.mdresearchgate.net

The generally accepted mechanism for imine formation is a two-step process: nucleophilic addition of the primary amine to the carbonyl group, followed by the dehydration of the resulting carbinolamine intermediate. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction is often catalyzed by acid, which enhances the electrophilicity of the carbonyl carbon and facilitates the removal of the hydroxyl group as a water molecule. libretexts.orglibretexts.org

Step 1: Nucleophilic Addition and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-octylamine at the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. researchgate.netlibretexts.org Computational studies on similar systems have identified the transition state (TS1) for this step. researchgate.net

In the absence of a catalyst, this step can proceed through a concerted mechanism where the amine adds to the carbonyl group while a proton is transferred from the nitrogen to the carbonyl oxygen. However, the presence of a protic solvent like water or an acid catalyst can significantly lower the activation barrier by facilitating proton transfer. nih.gov For instance, a water molecule can act as a bridge, accepting a proton from the amine and donating a proton to the carbonyl oxygen in a concerted fashion.

| Transition State 1 (TS1) - Nucleophilic Addition | |

|---|---|

| Description | Nucleophilic attack of the amine nitrogen on the carbonyl carbon. |

| Key Bond Changes | Formation of the C-N bond and breaking of the C=O π-bond. Proton transfer from the amine to the carbonyl oxygen, often mediated by a catalyst. |

| Illustrative Activation Energy (ΔG‡) | 10 - 20 kcal/mol (in solution) |

| Illustrative Key Bond Distances | C-N: ~2.0-2.5 Å |

| N-H: ~1.5-1.8 Å | |

| O-H: ~1.4-1.7 Å |

Note: The activation energy and bond distances are illustrative and based on computational studies of analogous imine formation reactions.

Step 2: Dehydration of the Carbinolamine Intermediate

The subsequent step involves the departure of the water molecule, facilitated by the lone pair of electrons on the adjacent nitrogen atom, leading to the formation of a protonated imine, also known as an iminium ion. The final step is the deprotonation of the iminium ion by a base (such as water or another amine molecule) to yield the neutral this compound.

Computational studies have characterized the transition state for this dehydration step (TS2). researchgate.net This transition state involves the elongation of the C-O bond and the shortening of the C-N bond as it acquires double bond character.

| Transition State 2 (TS2) - Dehydration | |

|---|---|

| Description | Elimination of a water molecule from the protonated carbinolamine. |

| Key Bond Changes | Breaking of the C-O bond and formation of the C=N π-bond. |

| Illustrative Activation Energy (ΔG‡) | 15 - 25 kcal/mol (in solution) |

| Illustrative Key Bond Distances | C-O: ~1.8-2.2 Å |

| C-N: ~1.3-1.5 Å |

Note: The activation energy and bond distances are illustrative and based on computational studies of analogous imine formation reactions.

Advanced Characterization Methodologies for E N Octyl 1 Pyridin 2 Yl Methanimine and Its Complexes

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (E)-N-Octyl-1-(pyridin-2-yl)methanimine complexes, this technique provides unequivocal proof of structure, including bond lengths, bond angles, coordination geometry around a metal center, and intermolecular interactions like hydrogen bonding or π–π stacking.

In a typical analysis of a metal complex of a pyridyl-imine ligand, a suitable single crystal is grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. Studies on analogous pyridyl-imine complexes reveal critical structural features. For instance, the imine nitrogen and the pyridyl nitrogen atoms act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. researchgate.netresearchgate.net The geometry around the metal center (e.g., square planar, tetrahedral, or octahedral) is dictated by the metal's nature, its oxidation state, and the other coordinating ligands. nih.gov The crystal structure of a related nickel(II) complex with a similar Schiff base ligand, 1,2-bis(pyridin-2-ylmethylene)hydrazine, shows the ligand forming a dimeric triple helix around the metal centers. researchgate.net The (E)-configuration of the C=N double bond is consistently confirmed in these structures.

Table 1: Representative Crystallographic Data for a Related Palladium(II)-Imine Complex This table presents data for a structurally similar compound to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Reference |

| Chemical Formula | [PdCl₂(C₇H₉N)(C₁₂H₁₁NS)] | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 8.35 | nih.gov |

| b (Å) | 10.21 | nih.gov |

| c (Å) | 12.83 | nih.gov |

| α (°) | 85.15 | nih.gov |

| β (°) | 79.28 | nih.gov |

| γ (°) | 71.85 | nih.gov |

| Pd-N (imine) (Å) | 2.040(2) | nih.gov |

| Dihedral Angle (phenyl-thiophene) | 38.5(1)° | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nanoqam.ca For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.

¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. Key signals include:

Aromatic Protons: The protons on the pyridine (B92270) ring appear in the downfield region (typically δ 7.0-8.7 ppm), with characteristic splitting patterns revealing their substitution.

Imine Proton (-CH=N-): A singlet in the δ 8.0-8.5 ppm region is diagnostic for the methanimine (B1209239) proton. Its downfield shift is due to the electronegativity of the nitrogen atom and the anisotropic effect of the double bond.

Octyl Chain Protons: The aliphatic protons of the n-octyl group appear in the upfield region (δ 0.8-3.7 ppm). The terminal methyl group (-CH₃) shows a triplet around δ 0.9 ppm, while the methylene (B1212753) groups (-CH₂-) appear as multiplets. The methylene group adjacent to the imine nitrogen (-N-CH₂-) is the most downfield of the alkyl signals.

¹³C NMR spectra provide information about the carbon skeleton. wordpress.com Characteristic signals for the target compound would include:

Imine Carbon (-CH=N-): The signal for the imine carbon is found significantly downfield, typically in the δ 160-170 ppm range.

Aromatic Carbons: Pyridine ring carbons appear between δ 120-155 ppm.

Aliphatic Carbons: The carbons of the octyl chain are observed in the upfield region (δ 14-60 ppm).

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imine H | 8.35 | - |

| Imine C | - | 163.5 |

| Pyridyl H (ortho to N) | 8.65 | 149.5 |

| Pyridyl C (ortho to N) | - | 155.0 |

| Pyridyl H/C (other) | 7.30 - 8.10 | 121.0 - 137.0 |

| N-CH₂- | 3.65 (t) | 59.0 |

| -(CH₂)₆- | 1.30 - 1.75 (m) | 22.0 - 32.0 |

| -CH₃ | 0.88 (t) | 14.1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. ucl.ac.uk These methods are excellent for identifying specific functional groups.

For this compound, the most characteristic feature in the IR spectrum is the C=N stretching vibration. This band typically appears in the 1630-1660 cm⁻¹ region and is often strong and sharp. nih.gov Other important vibrations include:

C=C and C=N Ring Stretching: Vibrations associated with the pyridine ring, which occur in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl group are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking) are observed around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov The C=N stretch is also Raman active. Due to the presence of the aromatic pyridine ring, Raman spectra often show strong signals for the ring stretching modes. Upon complexation to a metal, shifts in the C=N and pyridine ring stretching frequencies can be observed, providing evidence of coordination.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H Stretch | Pyridine Ring |

| 2850 - 2960 | C-H Stretch | Octyl Chain |

| 1635 - 1660 | C=N Stretch | Imine |

| 1560 - 1590 | C=C/C=N Stretch | Pyridine Ring |

| 1430 - 1470 | C=C/C=N Stretch | Pyridine Ring |

| 1465 | C-H Bend | Methylene (Octyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and deduce structural information from its fragmentation patterns.

For this compound (C₁₄H₂₂N₂), the expected monoisotopic mass is approximately 218.18 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 218. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million. rsc.org

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the imine nitrogen, leading to the loss of an alkyl radical. Loss of a heptyl radical (C₇H₁₅˙) would result in a significant fragment.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the octyl chain to the imine nitrogen, followed by cleavage.

Cleavage of the Pyridine Moiety: Fragmentation of the pyridine ring itself.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 218 | [C₁₄H₂₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [M - C₇H₁₅]⁺ | Alpha-cleavage, loss of heptyl radical |

| 105 | [C₆H₅N₂]⁺ | Fragment from cleavage at the imine bond |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. semanticscholar.org The pyridyl-methanimine moiety constitutes a chromophore, giving rise to distinct absorption bands.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or dichloromethane (B109758) would typically show two main types of transitions:

π → π Transitions:* These are high-energy, high-intensity absorptions, usually appearing below 300 nm, associated with the π-conjugated system of the pyridine ring and the imine double bond. researchgate.net

n → π Transitions:* This lower-energy, lower-intensity absorption involves the promotion of an electron from a non-bonding orbital (the lone pair on the imine nitrogen) to an anti-bonding π* orbital. This band is typically observed at longer wavelengths (>300 nm). nih.gov

Upon complexation with a metal ion, the positions and intensities of these bands can shift (a phenomenon known as solvatochromism if solvent-dependent, or metallochromism upon metal binding). New bands, such as metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals), may appear, providing evidence of complex formation. beilstein-journals.org

Table 5: Typical UV-Vis Absorption Bands for Aromatic Imines

| Wavelength Range (nm) | Transition Type | Associated Chromophore |

| 250 - 290 | π → π | Pyridine Ring |

| 310 - 350 | n → π | Imine C=N |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (i.e., paramagnetic species). The this compound ligand itself is diamagnetic (no unpaired electrons) and therefore EPR-silent.

However, when the ligand forms a complex with a paramagnetic metal ion (e.g., Cu(II), Ni(II), Mn(II), Fe(III)), the resulting complex becomes EPR-active. weizmann.ac.il The EPR spectrum provides valuable information about the electronic structure of the metal center, including:

Oxidation State: Confirming the oxidation state of the metal ion.

Coordination Environment: The g-values and hyperfine coupling constants are sensitive to the geometry and nature of the atoms coordinating to the metal. For example, the interaction of the unpaired electron's spin with the nuclear spin of the metal (e.g., ⁶³Cu, ⁶⁵Cu) and the coordinating nitrogen atoms can lead to characteristic splitting patterns that help define the metal's immediate environment.

This technique is therefore indispensable for studying the electronic properties of open-shell metal complexes of this ligand.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). mdpi.com By scanning a potential and measuring the resulting current, a voltammogram is produced that reveals the oxidation and reduction potentials.

For this compound and its metal complexes, CV can provide insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org

Ligand Redox Activity: The imine group and the pyridine ring can both undergo reduction at negative potentials.

Metal-Centered Redox: In metal complexes, reversible or irreversible waves corresponding to the oxidation or reduction of the metal center (e.g., Cu(I)/Cu(II) or Ni(II)/Ni(III) couples) can be observed. The potential at which these processes occur is highly dependent on the coordination environment provided by the ligand.

These studies are crucial for applications in catalysis, sensing, and molecular electronics, where electron transfer processes are key. mmu.ac.uk

Chromatographic and Thermal Analysis for Purity and Stability (e.g., GPC, TG, DTA, DSC)

The evaluation of purity and thermal stability is a critical aspect of the characterization of novel compounds and their coordination complexes. Methodologies such as Gel Permeation Chromatography (GPC), Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide invaluable insights into the molecular weight distribution, decomposition patterns, and phase transitions of materials. While these techniques are standard for the comprehensive analysis of new chemical entities, detailed research findings applying these specific methods to this compound and its complexes are not extensively available in the reviewed scientific literature.

The following sections outline the principles of these analytical techniques and their general applicability.

Chromatographic Analysis: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers and macromolecules. In the context of complexes of this compound, GPC could be employed to assess the purity of polymeric coordination compounds. The technique separates molecules based on their hydrodynamic volume, with larger molecules eluting from the column faster than smaller ones. A GPC analysis would yield data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

Interactive Data Table: Illustrative GPC Data for a Hypothetical Polymeric Complex

Since specific GPC data for polymeric complexes of this compound is not available, the following table illustrates the type of data that would be generated from such an analysis.

| Parameter | Value | Description |

| Mn ( g/mol ) | Data not available | Number Average Molecular Weight |

| Mw ( g/mol ) | Data not available | Weight Average Molecular Weight |

| PDI | Data not available | Polydispersity Index (Mw/Mn) |

Thermal Analysis: TG, DTA, and DSC

Thermal analysis techniques are fundamental in determining the stability of a compound under controlled heating.

Thermogravimetry (TG): This method measures the change in mass of a sample as a function of temperature or time. A TG curve provides information about decomposition patterns, the thermal stability of the compound, and the composition of its complexes (e.g., loss of solvent molecules or ligands).

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This allows for the detection of physical and chemical changes such as phase transitions, melting, crystallization, and decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the amount of heat required to increase the temperature of a sample compared to a reference. It provides quantitative data on enthalpy changes associated with transitions like melting (endothermic) and crystallization (exothermic), as well as glass transition temperatures.

The combined use of these techniques (TG/DTA or TG/DSC) offers a comprehensive thermal profile of a compound and its complexes. For instance, a weight loss step in a TG curve can be correlated with an endothermic or exothermic peak in the DTA/DSC curve, helping to identify the nature of the process.

Interactive Data Table: Illustrative Thermal Analysis Data for this compound

Specific experimental data from TG, DTA, or DSC analyses for this compound or its complexes could not be located in publicly accessible research. The table below is presented as a template for the type of information these analyses would provide.

| Analysis | Parameter | Value |

| TG | Onset of Decomposition (°C) | Data not available |

| Weight Loss (%) | Data not available | |

| Residual Mass (%) | Data not available | |

| DTA/DSC | Melting Point (°C) | Data not available |

| Enthalpy of Fusion (J/g) | Data not available | |

| Glass Transition Temp. (°C) | Data not available |

Applications in Advanced Materials Science

Functional Materials with Tunable Optoelectronic Properties

While specific data on the optoelectronic properties of (E)-N-Octyl-1-(pyridin-2-yl)methanimine are not extensively documented, the broader class of pyridine-containing Schiff bases is known for its promising optical and electronic characteristics. nih.govnih.gov These properties often arise from the delocalized π-electron systems within the molecule, which can be modulated by chemical modifications. nih.gov

Research on related compounds suggests that the introduction of different substituents on the pyridine (B92270) ring or the aniline (B41778) moiety can significantly alter the electronic bandgap, leading to tunable light absorption and emission properties. rsc.orgscispace.com For instance, the incorporation of electron-donating or electron-withdrawing groups can shift the absorption and fluorescence spectra, making these materials suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) devices. nih.govbeilstein-journals.org Theoretical studies on similar pyridine Schiff base complexes have shown that their photophysical behavior can be finely tuned, potentially leading to emissions in the visible and near-infrared regions. acs.org The octyl chain in this compound could further influence these properties by affecting the molecular packing in the solid state.

Table 1: Potential Optoelectronic Applications of Pyridine-Based Schiff Bases

| Application Area | Underlying Principle | Potential Advantage of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic compounds with suitable HOMO-LUMO energy levels. | Tunable emission color through chemical modification. |

| Dye-Sensitized Solar Cells (DSSCs) | Light absorption by dye molecules adsorbed on a semiconductor surface. nih.gov | Broad absorption spectra and good charge transfer properties. |

| Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability arising from intramolecular charge transfer. nih.gov | The donor-π-acceptor structure can be engineered for a large NLO response. |

Supramolecular Assemblies and Self-Assembled Systems for Material Fabrication

The structure of this compound is highly conducive to the formation of supramolecular assemblies. The pyridine and imine nitrogens can participate in hydrogen bonding and metal coordination, while the aromatic rings can engage in π-π stacking interactions. nih.gov The long octyl chain can drive self-assembly through van der Waals forces and hydrophobic effects, leading to the formation of ordered structures such as nanotubes, nanofibers, and liquid crystals. nih.gov